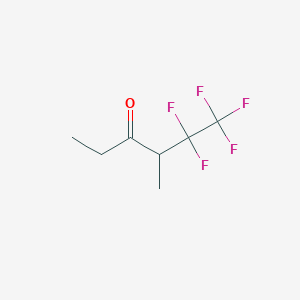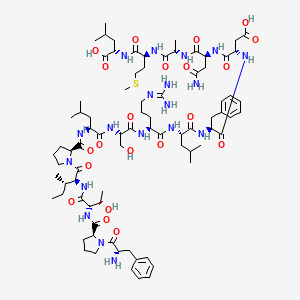
(2-Fluorophenyl)methyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)methyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a fluorophenyl moiety. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique properties of selenium, combined with the reactivity of the selenocyanate group, make this compound a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)methyl selenocyanate typically involves the reaction of (2-fluorophenyl)methyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
(2−Fluorophenyl)methyl halide+KSeCN→(2−Fluorophenyl)methyl selenocyanate+KHal
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially toxic selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluorophenyl)methyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or selenoxides.
Reduction: Reduction reactions can convert the selenocyanate group to selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Seleninic acids, selenoxides.
Reduction: Selenols, diselenides.
Substitution: Various organoselenium derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its chemopreventive properties and potential use in drug development.
Mecanismo De Acción
The mechanism by which (2-Fluorophenyl)methyl selenocyanate exerts its effects is primarily through the generation of reactive oxygen species (ROS). The selenocyanate group can undergo redox cycling, leading to the production of ROS, which can induce oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include various cellular proteins and enzymes involved in redox regulation and apoptosis pathways.
Comparación Con Compuestos Similares
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Phenyl selenocyanate
Comparison: (2-Fluorophenyl)methyl selenocyanate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Compared to benzyl selenocyanate and p-xylene selenocyanate, the fluorinated derivative may exhibit different pharmacokinetic properties and potentially enhanced biological activity due to the electron-withdrawing effects of the fluorine atom.
Propiedades
Número CAS |
57239-44-8 |
|---|---|
Fórmula molecular |
C8H6FNSe |
Peso molecular |
214.11 g/mol |
Nombre IUPAC |
(2-fluorophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6FNSe/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 |
Clave InChI |
MLTWEUUNMFHAJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C[Se]C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



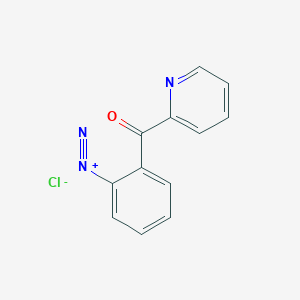
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(4-nitrophenyl)-](/img/structure/B14625498.png)

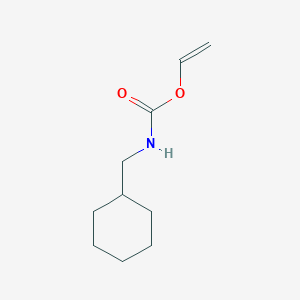
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
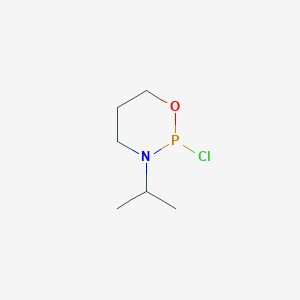
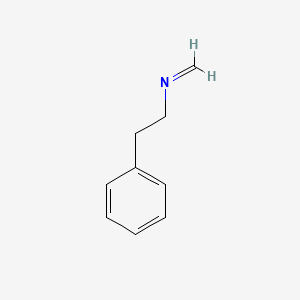
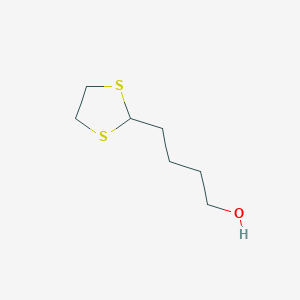
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
